1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid
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Overview
Description
1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 3,5-dichlorophenyl group, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 3,5-Dichlorophenyl Group: The 3,5-dichlorophenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a suitable boronic acid derivative and a palladium catalyst.
Hydroxylation and Carboxylation: The hydroxyl group and carboxylic acid group can be introduced through selective oxidation and carboxylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a propyl group instead of a hydroxyl group.
3,5-Dichlorophenylboronic acid: Contains the 3,5-dichlorophenyl group but lacks the pyrazole ring and carboxylic acid group.
Uniqueness: 1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C10H6Cl2N2O3 |
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Molecular Weight |
273.07 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-5-1-6(12)3-7(2-5)14-9(15)4-8(13-14)10(16)17/h1-4,13H,(H,16,17) |
InChI Key |
RKZPZCXDKDWOEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
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